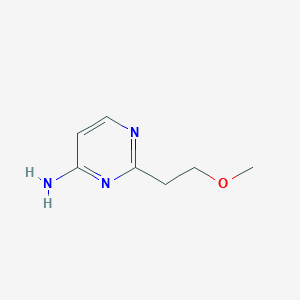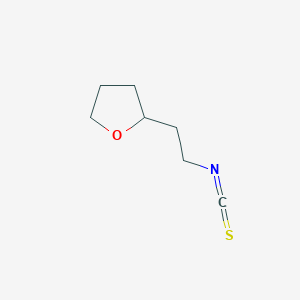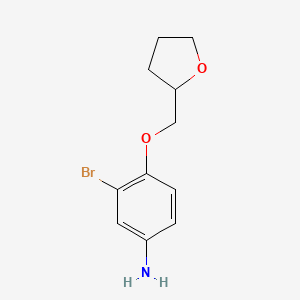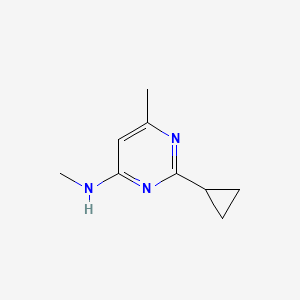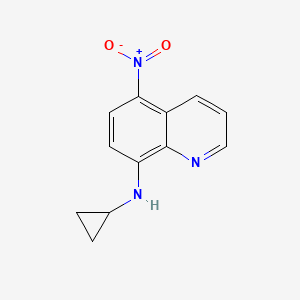
5-(5-Fluoro-2-methylphenyl)-1H-1,2,3,4-tetrazole
Descripción general
Descripción
The compound “5-(5-Fluoro-2-methylphenyl)-1H-1,2,3,4-tetrazole” is a tetrazole derivative. Tetrazoles are a class of five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom . They are known for their wide range of applications in medicinal chemistry and drug discovery .
Molecular Structure Analysis
The molecular structure of “5-(5-Fluoro-2-methylphenyl)-1H-1,2,3,4-tetrazole” would likely consist of a tetrazole ring attached to a phenyl ring with a fluorine atom and a methyl group attached to the phenyl ring .Chemical Reactions Analysis
Tetrazoles are known to participate in various chemical reactions. They can act as ligands in coordination chemistry, and they can also undergo reactions at the tetrazole ring, such as hydrogenation and alkylation .Aplicaciones Científicas De Investigación
Hydrothermal Synthesis Methods
Tetrazole derivatives have been synthesized using hydrothermal methods, indicating a clean and safe approach to producing such compounds. For example, the synthesis of 5-(4′-methylbiphenyl-2-yl)-1H-tetrazole under hydrothermal conditions demonstrated a high yield and purity without the need for further recrystallization, suggesting potential applications in the design and development of new materials or chemical entities with specific properties (Wenxiang Wang, H. Cai, R. Xiong, 2013).
Structural and Docking Studies
The crystal structures of tetrazole derivatives have been determined, providing insights into their potential interactions with biological targets. Docking studies have revealed how these compounds fit into the active sites of enzymes, such as the cyclooxygenase-2 enzyme, suggesting their utility in designing inhibitors with therapeutic applications (B. J. Al-Hourani et al., 2015).
Synthetic and Functionalization Advances
Recent advancements in the synthesis and functionalization of 5-substituted 1H-tetrazoles highlight their importance in medicinal chemistry. These compounds serve as bioisosteric replacements for carboxylic acids, offering advantages in terms of lipophilicity and metabolic stability, which are critical for the development of new drugs. Innovative synthetic approaches, including microwave-assisted synthesis and the use of nanoparticles as catalysts, have been explored to enhance the efficiency and eco-friendliness of producing these compounds (Rupali Mittal, S. Awasthi, 2019).
Applications in Corrosion Inhibition
Tetrazole derivatives have demonstrated efficacy as corrosion inhibitors for metals in chloride solutions. Their inhibitory action on copper corrosion, for instance, has been extensively studied, showing that these compounds can provide significant protection against corrosion, which is valuable for extending the lifespan of metal components in industrial applications (F. Zucchi, G. Trabanelli, M. Fonsati, 1996).
Direcciones Futuras
Propiedades
IUPAC Name |
5-(5-fluoro-2-methylphenyl)-2H-tetrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN4/c1-5-2-3-6(9)4-7(5)8-10-12-13-11-8/h2-4H,1H3,(H,10,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGDSJRZNPPQOPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)C2=NNN=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(5-Fluoro-2-methylphenyl)-1H-1,2,3,4-tetrazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




amine](/img/structure/B1453819.png)

![[1-(Thian-4-yl)piperidin-4-yl]methanamine](/img/structure/B1453823.png)


